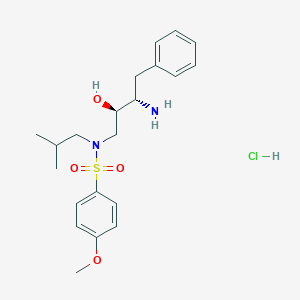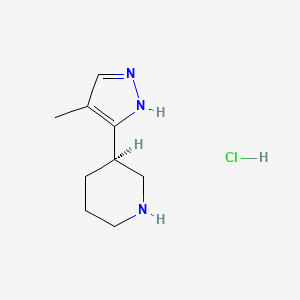
3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate typically involves multi-step organic reactions. The starting materials often include cyclohexanone and various dihydropyran derivatives. The key steps in the synthesis may involve:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where the cyclohexane ring is fused with the pyrano[3,2-d][1,3]dioxin moiety.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4A’R,8a’R)-4’,4a’-dihydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’(8a’H)-one: This compound shares a similar spirocyclic structure but lacks the acetate group.
Spiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin] derivatives: Various derivatives with different substituents on the spirocyclic core.
Uniqueness
The presence of the acetate group in (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it distinct from other similar compounds and potentially more versatile in synthetic applications.
Propriétés
Formule moléculaire |
C14H20O5 |
|---|---|
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
[(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] acetate |
InChI |
InChI=1S/C14H20O5/c1-10(15)18-11-5-8-16-12-9-17-14(19-13(11)12)6-3-2-4-7-14/h5,8,11-13H,2-4,6-7,9H2,1H3/t11-,12-,13+/m1/s1 |
Clé InChI |
RREXFXWPYQCENK-UPJWGTAASA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |
SMILES canonique |
CC(=O)OC1C=COC2C1OC3(CCCCC3)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)



![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)

![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)
